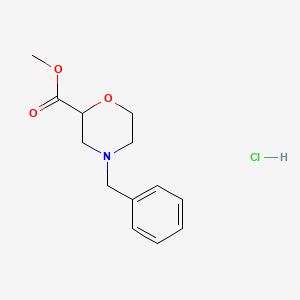

Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride

CAS No.: 1427475-15-7

Cat. No.: VC7839142

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427475-15-7 |

|---|---|

| Molecular Formula | C13H18ClNO3 |

| Molecular Weight | 271.74 |

| IUPAC Name | methyl 4-benzylmorpholine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H |

| Standard InChI Key | ZYVZEZYXXMJLSX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl |

| Canonical SMILES | COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 4-benzylmorpholine-2-carboxylate hydrochloride belongs to the class of substituted morpholines, featuring a six-membered morpholine ring with a benzyl group at the 4-position and a methyl carboxylate ester at the 2-position. The hydrochloride salt form introduces a chlorine atom, contributing to its ionic character and enhanced aqueous solubility.

Molecular Characteristics

-

IUPAC Name: Methyl 4-benzylmorpholine-2-carboxylate hydrochloride

-

Molecular Formula:

-

SMILES Representation: COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl.

-

InChI Key: ZYVZEZYXXMJLSX-UHFFFAOYSA-N.

The stereochemistry of the morpholine ring influences its biological activity, with enantiopure forms often exhibiting distinct pharmacological profiles. For instance, (R)-(-)-4-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-N-isobutylmorpholine-2-carboxamide, a related derivative, demonstrates specific optical rotations ( = -31.75°), highlighting the importance of chirality in drug design .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 4-benzylmorpholine-2-carboxylate hydrochloride involves a multi-step process:

-

Base-Catalyzed Esterification: 4-Benzylmorpholine reacts with methyl chloroformate in the presence of triethylamine, typically in acetonitrile at room temperature.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization or chromatography .

Optimization and Scalability

Industrial-scale production requires careful control of reaction conditions to avoid byproducts such as N-oxides or over-alkylation. Palladium-catalyzed reactions have been explored to introduce hydroxy-substituted derivatives, further expanding its utility in synthesizing bioactive molecules.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 4-benzylmorpholine-2-carboxylic acid, a precursor for further functionalization :

This reaction is critical for generating intermediates used in peptide mimetics and enzyme inhibitors .

Decarboxylative Alkylation

Under photoredox conditions, the carboxylic acid derivative participates in decarboxylative Giese-type reactions with alkenes, yielding alkylated products with high diastereoselectivity. The Fukuzumi catalyst (acridinium salts) and visible light (450 nm) drive this transformation, enabling access to complex morpholine-based architectures.

N-Functionalization

The morpholine nitrogen can undergo alkylation or acylation. For example, benzylation with benzyl chloride in acetonitrile/methanol at 50°C produces quaternary ammonium salts, which are explored as chiral catalysts or ionic liquids.

Pharmacological Applications and DMPK Profiling

Drug Metabolism and Pharmacokinetics (DMPK)

Methyl 4-benzylmorpholine-2-carboxylate derivatives have been optimized for improved pharmacokinetic properties. Key findings from structure–activity relationship (SAR) studies include:

| Compound | LogD₇.₄ | Kinetic Solubility (μM) | Metabolic Stability (t₁/₂, min) | Protein Binding (% Free) |

|---|---|---|---|---|

| 4 | 4.24 | 1.4 | 21.8 (human microsomes) | <1% |

| 68 | 2.71 | 146 | 39.9 (human microsomes) | 3.8% |

Data adapted from ACS Medicinal Chemistry Letters .

Substituting the 6-phenyl ring with polar groups like 4-benzylmorpholine (42) or 2-(hydroxyethyl)benzamide (76) reduces lipophilicity (LogD₇.₄) and enhances solubility, as seen in compound 68 . These modifications also improve metabolic stability, critical for oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume